3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrophenyl group and the triazolo-thiadiazole moiety in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. The newly synthesized compounds are then characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and MS .
Chemical Reactions Analysis
3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . The major products formed from these reactions are typically other 1,3,4-thiadiazole derivatives, which can exhibit different biological activities depending on the substituents present on the thiadiazole ring .
Scientific Research Applications
3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising antimicrobial and anticancer activities . The compound has been evaluated for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines . Additionally, it has been investigated for its potential use as an anticonvulsant agent .
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as shikimate dehydrogenase, which is involved in the biosynthesis of aromatic amino acids in bacteria . This inhibition leads to the disruption of essential metabolic processes, resulting in the antimicrobial effects observed. In cancer cells, the compound induces apoptosis and inhibits cell proliferation by targeting key signaling pathways involved in cell cycle regulation .
Comparison with Similar Compounds
3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique compared to other similar compounds due to the presence of the nitrophenyl group and the triazolo-thiadiazole moiety. Similar compounds include other 1,3,4-thiadiazole derivatives, such as those containing fluoro, chloro, and cyano groups at the p-position of the phenyl ring . These compounds also exhibit diverse biological activities, but the specific substituents present can significantly influence their chemical and biological properties .
Properties
Molecular Formula |
C9H7N5O2S |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C9H7N5O2S/c15-14(16)7-3-1-6(2-4-7)8-11-12-9-13(8)10-5-17-9/h1-4,10H,5H2 |
InChI Key |
OZSXZFWDSHDEET-UHFFFAOYSA-N |
Canonical SMILES |
C1NN2C(=NN=C2S1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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